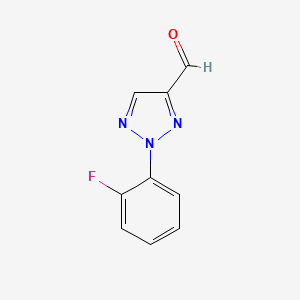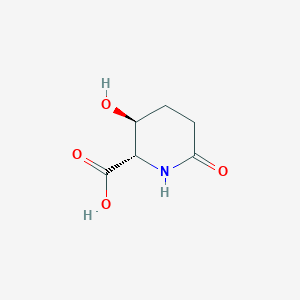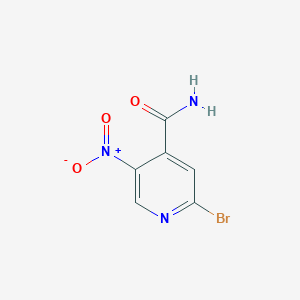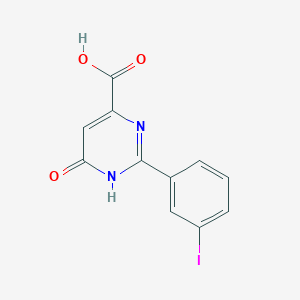
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the molecule makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate hydrazones with thionyl chloride under controlled conditions. The reaction typically proceeds at room temperature for a short duration, yielding the desired thiadiazole derivative . Another method involves the use of phosphoryl trichloride in a dimethylformamide solution, which also leads to the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolic pathways. The compound’s neuroprotective effects could be related to its ability to modulate oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 1,2,3-thiadiazole-4-carboxylate: Lacks the formyl group, which may affect its reactivity and applications.
Ethyl 4-formyl-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a thiadiazole ring, leading to different chemical properties and applications.
The presence of both formyl and carboxylate groups in this compound makes it unique and versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H6N2O3S |
|---|---|
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
ethyl 5-formylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)12-8-7-5/h3H,2H2,1H3 |
InChI-Schlüssel |
RTRQXWFOTXGMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SN=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)



![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)

![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)






